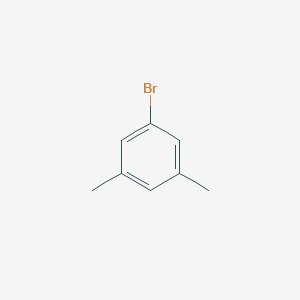

1-Bromo-3,5-dimethylbenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Bromo-3,5-dimethylbenzene and its derivatives often involves bromination reactions under radical conditions. One study demonstrated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene to yield a compound closely related to 1-Bromo-3,5-dimethylbenzene, indicating the general approach to synthesizing bromo-substituted benzene derivatives (Hammershøj et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds shows that bromination can significantly affect the crystal packing and intermolecular interactions within the structure. For instance, in the case of methyl 3,5-dimethylbenzoate derivatives, bromomethyl substituents contribute to the formation of molecular dimers and two-dimensional aggregates, illustrating the impact of bromination on molecular assembly and structure (Ebersbach et al., 2022).

Chemical Reactions and Properties

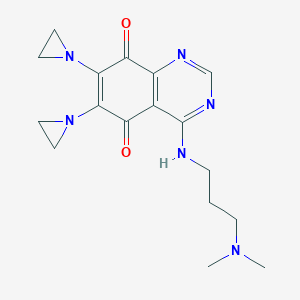

1-Bromo-3,5-dimethylbenzene participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. The presence of bromine allows for nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical products. For example, the compound can undergo reactions to introduce sulfur-functionalized quinone derivatives, highlighting its versatility in organic synthesis (Aitken et al., 2016).

Physical Properties Analysis

The physical properties of 1-Bromo-3,5-dimethylbenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on 1-Bromo-3,5-dimethylbenzene is not detailed in the studies retrieved, it's understood that the presence of bromine and methyl groups would affect its physical state, volatility, and interaction with solvents, contributing to its application in various chemical contexts.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3,5-dimethylbenzene, including reactivity with nucleophiles, electrophiles, and participation in radical reactions, underscore its utility in organic synthesis. Its ability to undergo further functionalization makes it a valuable intermediate in the synthesis of complex organic molecules. Studies on related brominated compounds provide insight into the reactivity patterns that can be expected from 1-Bromo-3,5-dimethylbenzene (Saeed et al., 2024).

Aplicaciones Científicas De Investigación

Organometallic Synthesis : It serves as a versatile starting material for organometallic synthesis, facilitating various useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

Biomedical Screening : Halonitrobenzenes derived from 1-Bromo-3,5-dimethylbenzene can be used to synthesize 3-bromo/1,2-dimethylphenothiazines, which are valuable for biomedical screening in the search for medicinal agents (Sharma, Gupta, Gautam & Gupta, 2002).

Fuel for Combustion : Its reactivity makes it a potential fuel for combustion applications in fuel cells (Gaïl, Dagaut, Black & Simmie, 2008).

Synthesis of Hydrocarbons : It is used in the synthesis of specific hydrocarbons capable of diyl formation, showing high yield and accessibility (Wittig, 1980).

Organic Intermediates : It's used in synthesizing valuable organic intermediates like 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene (Yu, 2008).

Crystal Structure Analysis : Its derivatives are used to study different molecular associations and structural differences in crystal structures (Ebersbach, Seichter & Mazik, 2022).

Chemical Kinetics and Thermochemistry : Studies focus on the kinetics of its bromination and the thermochemistry of its halogen-substituted derivatives, which is crucial in understanding its behavior in various chemical processes (Villalba et al., 2018; Verevkin et al., 2015).

Ultrasound Studies : Its binary mixtures are studied for ultrasonic properties, which is important in understanding its interactions in various solutions (Yadava & Yadav, 2005).

Synthetic Route Studies : Its use in novel synthetic routes under specific conditions like solid-liquid phase transfer catalysis and ultrasonic irradiation is explored (Wang, Brahmayya & Hsieh, 2015).

Gas-Liquid Chromatography : N-dimethylaminomethylene derivatives of it offer excellent properties for gas-liquid chromatography, making them suitable for biological studies (Vandenheuvel & Gruber, 1975).

Supercritical Water Oxidation : It is effectively oxidized in supercritical water, leading to the production of corresponding carboxylic acids, useful in various chemical applications (García‐Verdugo et al., 2004).

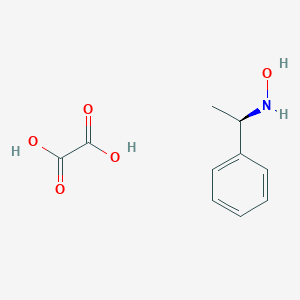

Liquid Crystal Studies : Its derivatives are used to study the influence of the nature of the phenyl substituent on the mesogenic properties of chiral liquid crystals (Bertini et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Bromo-m-xylene, also known as 1-Bromo-3,5-dimethylbenzene, is a chemical compound used in the synthesis of various chemicals It’s known to be used in the preparation of substituted 2,2’-bis (diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives .

Mode of Action

It’s known to react with o-cresol to prepare o-tolyl-3,5-xylyl ether . This suggests that it may interact with its targets through a mechanism involving carbon-oxygen coupling .

Pharmacokinetics

It’s known that the compound has a boiling point of 205°c , which may influence its absorption and distribution.

Result of Action

Its use in the synthesis of various chemicals suggests that it may have a broad range of effects depending on the specific context of its use .

Action Environment

It’s known that the compound should be stored in a well-ventilated place and kept cool , suggesting that temperature and ventilation may affect its stability and efficacy.

Propiedades

IUPAC Name |

1-bromo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFRTSBQRLSJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204142 | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-dimethylbenzene | |

CAS RN |

556-96-7 | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

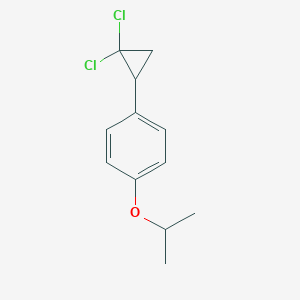

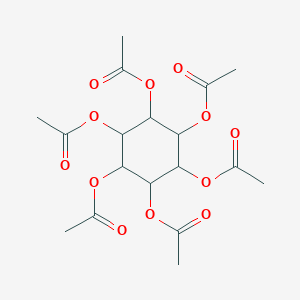

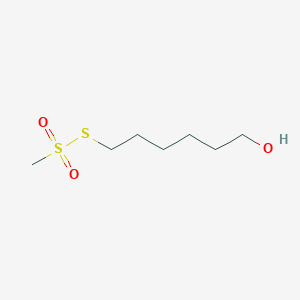

Feasible Synthetic Routes

Q & A

Q1: Can 5-Bromo-m-xylene be used as a starting material for more complex molecules?

A: Yes, 5-Bromo-m-xylene serves as a valuable starting material in organic synthesis. For example, it can be used in palladium-catalyzed carbon-oxygen coupling reactions to produce aryl ethers. [] Specifically, it reacts with o-cresol in the presence of potassium hydroxide and a palladium catalyst to yield o-tolyl-3,5-xylyl ether. []

Q2: What is known about the reactivity of 5-Bromo-m-xylene under strongly acidic conditions?

A: 5-Bromo-m-xylene can undergo protonation in superacidic media like HF-SbF5 to form the 5-bromo-m-xylenium ion. [] Interestingly, other isomers like 2-bromo-m-xylene and 4-bromo-m-xylene, when exposed to the same conditions, rearrange to form the same 5-bromo-m-xylenium ion. [] This suggests that the 5-bromo-m-xylenium ion is particularly stable.

Q3: Has 5-Bromo-m-xylene been used in the construction of supramolecular systems?

A: Yes, 5-Bromo-m-xylene serves as a precursor to building blocks for supramolecular structures. Researchers synthesized 3,5-bis(bromomethyl)-1-bromobenzene from 5-Bromo-m-xylene via NBS bromination. [] This compound was then used as a bridging reagent in the synthesis of four-directionally functionalized hemicarcerands, which are intermediates for 2D square grid networks of container molecules. []

Q4: Are there alternative synthetic routes to obtain 5-Bromo-m-xylene?

A: The provided research highlights a novel and efficient synthetic route for 5-Bromo-m-xylene. [] While the specific details aren't fully elaborated in this excerpt, it emphasizes the development of a new synthetic approach, suggesting that alternative methods might exist or have been explored.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)